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Compound of Interest

Compound Name: Quinamine

CAS No.: 77549-88-3

Cat. No.: B1205518

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quinamine is a naturally occurring cinchona alkaloid found in the bark of trees of the Cinchona

genus. As a member of this important class of compounds, which includes the well-known

antimalarial drug quinine, understanding the structural and electronic properties of quinamine
is crucial for research in natural product chemistry, pharmacology, and drug development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural elucidation

and characterization of such molecules.

This technical guide provides a summary of the available spectroscopic data for quinamine.

While UV-Vis data for quinamine is documented, comprehensive NMR and IR spectral data

are not readily available in the cited literature. Therefore, this guide also presents the detailed

spectroscopic data for the closely related and extensively studied alkaloid, quinine, as a

valuable comparative reference. The structural similarities and differences between quinamine
and quinine are highlighted to aid in the interpretation of their respective spectral features.
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Chemical Structures: Quinamine and Quinine
To appreciate the spectroscopic data, it is essential to first understand the molecular structures

of quinamine and its close analog, quinine.

Quinamine:

Molecular Formula: C₁₉H₂₄N₂O₂

CAS Number: 464-85-7

Quinine:

Molecular Formula: C₂₀H₂₄N₂O₂

CAS Number: 130-95-0

The primary structural difference is that quinine possesses a quinoline ring system with a

methoxy group, whereas quinamine features a tetrahydro-furo-indol-ol moiety. This difference

in the aromatic/heterocyclic core is expected to cause significant variations in their

spectroscopic signatures.

UV-Vis Spectroscopy of Quinamine
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions

within a molecule. The absorption maxima are characteristic of the chromophores present.

Data Presentation
The documented UV-Vis absorption maxima for quinamine are summarized below.

Solvent λ_max (nm) log ε

Methanol 242 3.93

Methanol 301 3.39

Experimental Protocol
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A typical experimental protocol for obtaining the UV-Vis spectrum of a cinchona alkaloid like

quinamine is as follows:

Sample Preparation: A stock solution of quinamine is prepared by accurately weighing a

small amount of the pure compound and dissolving it in a spectroscopic grade solvent, such

as methanol, to a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to

an appropriate concentration (e.g., 1-10 µg/mL) to ensure that the absorbance values fall

within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is calibrated using a blank solution

containing only the solvent.

Data Acquisition: The sample solution is placed in a quartz cuvette with a defined path length

(typically 1 cm). The absorbance spectrum is recorded over a specific wavelength range

(e.g., 200-400 nm). The wavelengths of maximum absorbance (λ_max) are identified from

the resulting spectrum.

NMR and IR Spectroscopy: Quinine as a
Comparative Reference
As of the latest literature search, detailed public data for ¹H NMR, ¹³C NMR, and IR

spectroscopy for quinamine are not available. However, the extensive data available for the

structurally related alkaloid, quinine, can serve as an informative reference. The following

sections provide this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
of Quinine
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular

structure of organic compounds, providing information on the connectivity and chemical

environment of each atom.

Data Presentation: ¹H NMR of Quinine
The following table summarizes the ¹H NMR chemical shifts for quinine.
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Proton Assignment
Chemical Shift (δ)
ppm (Solvent:
DMSO-d₆)

Multiplicity J (Hz)

H20 8.33 d 4.5

H21 7.59 d 9.1

H23 7.03 dd 9.1, 2.7

H15 4.60 m -

H24 (OCH₃) 3.55 s -

... (Aliphatic) 1.0 - 3.5 m -

Note: The aliphatic region (1.0 - 3.5 ppm) contains numerous overlapping multiplets

corresponding to the quinuclidine ring protons.

Data Presentation: ¹³C NMR of Quinine
The table below lists the ¹³C NMR chemical shifts for quinine.

Carbon Assignment
Chemical Shift (δ) ppm (Solvent: DMSO-
d₆)

C22 157.3

C13 142.7

C15 114.1

... (Aromatic) 100 - 150

... (Aliphatic) 20 - 70

Note: Complete assignment requires 2D NMR techniques like HSQC and HMBC.

Experimental Protocol (NMR)
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Sample Preparation: Approximately 5-10 mg of the alkaloid is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a sufficient number of scans for a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay (D1) of

1-5 seconds to ensure proper signal integration.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets

for each unique carbon atom. A larger number of scans is required due to the low natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy of Quinine
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Data Presentation: IR of Quinine Sulphate
The characteristic IR absorption peaks for quinine sulphate are listed below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3734 O-H stretch Alcohol

~2962 C-H stretch (sp³) Alkyl C-H

~1624 C=C stretch Alkene / Aromatic

~1457 C-H deformation (scissoring) Alkyl C-H

~1381 C-N stretch Aromatic Amine

~1235 C-O stretch Methoxy (Aryl Ether)

~1156 O-H deformation (bending) Alcohol

~1077 C-O stretch Methoxy (Aryl Ether)

~901
=C-H deformation (out-of-

plane)
Alkene

~730 C-H deformation (out-of-plane) Aromatic

Experimental Protocol (IR)
Sample Preparation (KBr Pellet Technique):

A small amount of the solid sample (1-2 mg) is ground into a fine powder using an agate

mortar and pestle.

Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added,

and the mixture is thoroughly ground and mixed.

The mixture is transferred to a pellet press and compressed under high pressure to form a

thin, transparent disc.

Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of the

empty sample chamber is recorded first.

Data Acquisition: The KBr pellet is placed in the sample holder, and the IR spectrum is

recorded, typically over the range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of
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transmittance or absorbance versus wavenumber.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

natural product like quinamine.
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General Workflow for Spectroscopic Analysis of Quinamine
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Caption: General workflow for the spectroscopic analysis of a natural product.
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To cite this document: BenchChem. [Spectroscopic Profile of Quinamine: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205518/docs#spectroscopic-profile-of-quinamine-a-
technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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